molecular formula C24H23N3O5S B3579460 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

Cat. No.: B3579460
M. Wt: 465.5 g/mol
InChI Key: IKWFMPAZKSVUJE-UHFFFAOYSA-N
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Description

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a nitrophenylsulfonyl group and a diphenylethanone moiety. It has been studied for its potential therapeutic effects and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenyl group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE is unique due to its combined structural features, which contribute to its specific biological activities and chemical reactivity. The presence of both the nitrophenylsulfonyl and diphenylethanone groups allows it to participate in a wide range of chemical reactions and exhibit distinct biological effects.

Properties

IUPAC Name

1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-15-17-26(18-16-25)33(31,32)22-13-11-21(12-14-22)27(29)30/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWFMPAZKSVUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE

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